4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol is a complex organic compound with a unique structure that includes a benzodithiepin ring system
Vorbereitungsmethoden
The synthesis of 4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodithiepin Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodithiepin ring.
Introduction of the Phenol Group: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the benzodithiepin intermediate.
Methylation: The final step involves the methylation of the benzodithiepin ring to introduce the dimethyl groups at the 7 and 8 positions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol can be compared with other similar compounds, such as:
Phenol, 2,5-dimethyl-: This compound has a similar phenol group but lacks the benzodithiepin ring, leading to different chemical and biological properties.
Phenol, 3,4-dimethyl-: Another similar compound with different methyl group positions, affecting its reactivity and applications.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring system but shares some structural similarities, leading to comparable biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of both phenol and dimethyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18OS2 |
---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
4-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol |
InChI |
InChI=1S/C17H18OS2/c1-11-7-14-9-19-17(13-3-5-16(18)6-4-13)20-10-15(14)8-12(11)2/h3-8,17-18H,9-10H2,1-2H3 |
InChI-Schlüssel |
ORHCZRXGLKBGRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)O)C=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.